molecular formula C7H13F3N2 B1613721 1-(3,3,3-Trifluoropropyl)piperazine CAS No. 399580-61-1

1-(3,3,3-Trifluoropropyl)piperazine

Cat. No. B1613721
M. Wt: 182.19 g/mol
InChI Key: PYSUBPCPJRBSGH-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoropropyl)piperazine is a synthetic compound with the molecular formula C7H13F3N2 . It has a molecular weight of 182.19 g/mol .


Molecular Structure Analysis

The molecule has a 2D structure and a 3D conformer . The InChI string is InChI=1S/C7H13F3N2/c8-7(9,10)1-4-12-5-2-11-3-6-12/h11H,1-6H2 . The canonical SMILES representation is C1CN(CCN1)CCC(F)(F)F .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 15.3 Ų and a complexity of 129 . It has one hydrogen bond donor and five hydrogen bond acceptors . The rotatable bond count is 2 . The exact mass and monoisotopic mass are both 182.10308291 g/mol .

Scientific Research Applications

Antimicrobial Polymers

  • Scientific Field: Chemistry, Biomedical Science .
  • Application Summary: Piperazine-based antimicrobial polymers are used to reduce the lethality rate caused by pathogenic microbes in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .
  • Methods of Application: The piperazine molecule is incorporated into polymers to create antimicrobial agents. These polymers are then applied in various fields to combat microbial infections .
  • Results or Outcomes: The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus in comparison with standard antibacterial ciprofloxacin. Piperazine targets the cytoplasmic membrane of the bacteria, resulting in the leakage of intercellular components leading to cell death .

Drug Discovery

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
  • Methods of Application: The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule. Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 are considered in this research .
  • Results or Outcomes: Piperazine is among the most frequently used heterocycles in biologically active compounds. It is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Industrial Production

  • Scientific Field: Industrial Chemistry .
  • Application Summary: Piperazine is often used in the industrial production of various products. It is commonly prepared for pharmaceutical or veterinary purposes in the form of citrate and adipate salts .
  • Methods of Application: Piperazine is synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol .
  • Results or Outcomes: The industrial production of piperazine results in various forms of the compound that are used in different applications, including pharmaceuticals and veterinary medicine .

Synthetic Approaches to Piperazine-Containing Drugs

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: Piperazine is frequently used in the synthesis of biologically active compounds. Its chemical reactivity facilitates its insertion into molecules, making it a valuable component in drug discovery .
  • Methods of Application: The synthetic methodologies used to prepare piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 are reviewed .
  • Results or Outcomes: Piperazine is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Carbon Capture and Storage

  • Scientific Field: Environmental Science .
  • Application Summary: Piperazine is used in carbon capture and storage (CCS) technology. CCS is a method of reducing greenhouse gas emissions by capturing carbon dioxide (CO2) from large point sources such as fossil fuel power plants, and storing it so it does not enter the atmosphere .
  • Methods of Application: Piperazine is used as an absorbent for CO2 in CCS. It is mixed with water or other solvents and then exposed to the flue gases of power plants. The CO2 reacts with the piperazine to form a stable compound that can be separated and stored .
  • Results or Outcomes: The use of piperazine in CCS has been shown to significantly reduce the amount of CO2 released into the atmosphere from power plants .

Synthesis of Biologically Active Compounds

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: Piperazine is frequently used in the synthesis of biologically active compounds. Its chemical reactivity facilitates its insertion into molecules, making it a valuable component in drug discovery .
  • Methods of Application: The synthetic methodologies used to prepare piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 are reviewed .
  • Results or Outcomes: Piperazine is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

properties

IUPAC Name

1-(3,3,3-trifluoropropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)1-4-12-5-2-11-3-6-12/h11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSUBPCPJRBSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624293
Record name 1-(3,3,3-Trifluoropropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3,3-Trifluoropropyl)piperazine

CAS RN

399580-61-1
Record name 1-(3,3,3-Trifluoropropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,3,3-trifluoropropyl)piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Ručilová, P Králová, M Soural - European Journal of Organic …, 2017 - Wiley Online Library
Herein, we report a simple synthesis of disubstituted pyrazino‐oxazines with controlled stereochemistry using readily available building blocks: N‐Fmoc‐protected α‐amino acids and 2‐…
M Patberg, A Isaak, F Füsser, NVO Zacarías… - European Journal of …, 2021 - Elsevier
The P2X7 receptor (P2X7R) stands out among the purinergic receptors due to its strong involvement in the regulation of tumor growth and metastasis formation as well as in innate …
Number of citations: 4 www.sciencedirect.com
M Patberg - … F., Ortiz Zacarías, NV, Vinnenberg, L …, 2021 - scholarlypublications …
The P2X7 receptor (P2X7R) stands out among the purinergic receptors due to its strong involvement in the regulation of tumor growth and metastasis formation as well as in innate …

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